molecular formula C18H22N4O2 B12163641 N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide

Cat. No.: B12163641
M. Wt: 326.4 g/mol
InChI Key: JGWWOIVKFPKHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide is a synthetic organic compound that features both imidazole and indole moieties. These functional groups are known for their significant roles in biological systems and pharmaceutical applications. The compound’s unique structure suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide typically involves multi-step organic synthesis

    Indole Derivative Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Imidazole Introduction: The imidazole ring can be introduced through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Coupling Reaction: The final step involves coupling the indole and imidazole derivatives using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or imidazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole or imidazole rings.

    Reduction: Reduced forms of the amide bond or aromatic rings.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions, receptor binding, and other biological processes. It can serve as a probe in biochemical assays to investigate the function of imidazole and indole-containing biomolecules.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its imidazole and indole moieties are known to exhibit antimicrobial, antifungal, and anticancer properties. Research could focus on its efficacy and safety in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-yl)-4-[1-(2-hydroxyethyl)-1H-indol-3-yl]butanamide
  • N-(1H-imidazol-2-yl)-4-[1-(2-chloroethyl)-1H-indol-3-yl]butanamide
  • N-(1H-imidazol-2-yl)-4-[1-(2-ethyl)-1H-indol-3-yl]butanamide

Uniqueness

Compared to similar compounds, N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide stands out due to the presence of the methoxyethyl group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a unique candidate for various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-4-[1-(2-methoxyethyl)indol-3-yl]butanamide

InChI

InChI=1S/C18H22N4O2/c1-24-12-11-22-13-14(15-6-2-3-7-16(15)22)5-4-8-17(23)21-18-19-9-10-20-18/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3,(H2,19,20,21,23)

InChI Key

JGWWOIVKFPKHAT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.